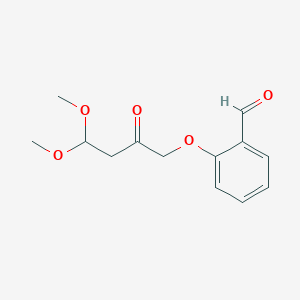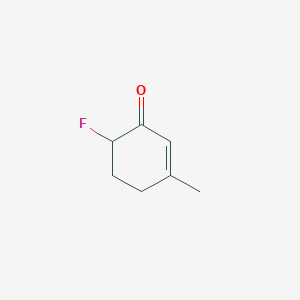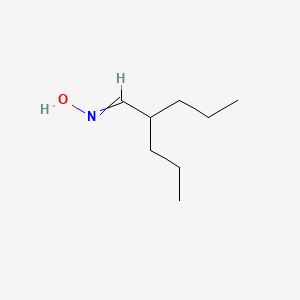![molecular formula C8H21AsPbS2 B14387862 Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane CAS No. 89901-41-7](/img/structure/B14387862.png)
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of sulfur, lead, and arsenic atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of dimethyl sulfide with triethylplumbyl chloride and arsenic pentasulfide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the starting materials and products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides and lead-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or lead atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often under mild conditions to prevent decomposition.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce simpler sulfides and lead-containing byproducts.
Wissenschaftliche Forschungsanwendungen
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and lead atoms in the compound can form strong bonds with these targets, altering their activity and function. The exact pathways involved depend on the specific application and the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane: Similar in structure but with phenyl groups instead of ethyl groups.
Dimethyl(sulfanylidene)[(triethylstannyl)sulfanyl]-lambda~5~-arsane: Contains tin instead of lead.
Dimethyl(sulfanylidene)[(triethylgermyl)sulfanyl]-lambda~5~-arsane: Contains germanium instead of lead.
Uniqueness
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane is unique due to the presence of lead, which imparts distinct chemical properties and reactivity compared to its tin and germanium analogs. The combination of sulfur, lead, and arsenic atoms also makes it a valuable compound for studying the interactions between these elements in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
89901-41-7 |
|---|---|
Molekularformel |
C8H21AsPbS2 |
Molekulargewicht |
463 g/mol |
IUPAC-Name |
dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C2H7AsS2.3C2H5.Pb/c1-3(2,4)5;3*1-2;/h1-2H3,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
WONKKQJMZWDPCF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Pb](CC)(CC)S[As](=S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


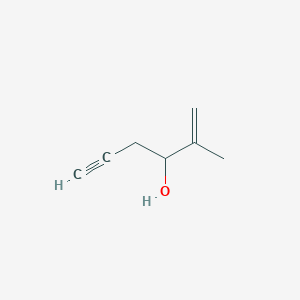
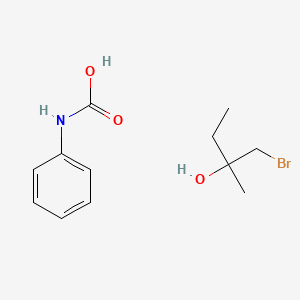


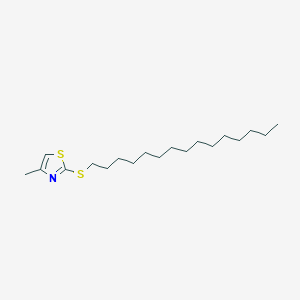
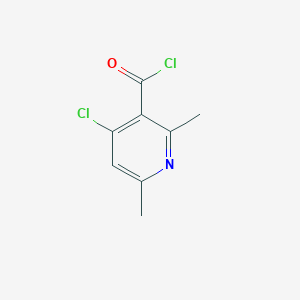
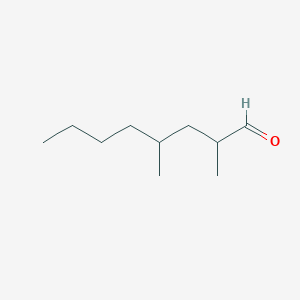


![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
